Benzyl alpha-D-mannopyranoside Benzyl alpha-D-mannopyranoside 2-(Hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol is a natural product found in Selenicereus undatus, Taraxacum alpinum, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 15548-45-5
VCID: VC20760210
InChI: InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1
SMILES: C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Molecular Formula: C13H18O6
Molecular Weight: 270.28 g/mol

Benzyl alpha-D-mannopyranoside

CAS No.: 15548-45-5

Cat. No.: VC20760210

Molecular Formula: C13H18O6

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

Benzyl alpha-D-mannopyranoside - 15548-45-5

CAS No. 15548-45-5
Molecular Formula C13H18O6
Molecular Weight 270.28 g/mol
IUPAC Name (2R,3S,4S,5S,6S)-2-(hydroxymethyl)-6-phenylmethoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C13H18O6/c14-6-9-10(15)11(16)12(17)13(19-9)18-7-8-4-2-1-3-5-8/h1-5,9-17H,6-7H2/t9-,10-,11+,12+,13+/m1/s1
Standard InChI Key GKHCBYYBLTXYEV-BNDIWNMDSA-N
Isomeric SMILES C1=CC=C(C=C1)CO[C@@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O
SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O
Canonical SMILES C1=CC=C(C=C1)COC2C(C(C(C(O2)CO)O)O)O

Overview of Benzyl alpha-D-mannopyranoside

Benzyl alpha-D-mannopyranoside is a glycoside compound derived from mannose, characterized by the presence of a benzyl group attached to the alpha-D-mannopyranoside structure. This compound has garnered significant interest in various fields, particularly in glycobiology, microbiology, and medicinal chemistry, due to its diverse biological activities and potential therapeutic applications.

Mechanism of Action

Benzyl alpha-D-mannopyranoside primarily acts as an antagonist of FimH, a lectin found on the surface of certain bacteria. By inhibiting FimH, it interferes with bacterial adhesion processes, which are crucial for infection establishment, particularly in urinary tract infections caused by uropathogenic Escherichia coli.

Biochemical Pathways

Benzyl alpha-D-mannopyranoside is involved in several biochemical pathways:

  • Adhesion Inhibition: Prevents bacterial adhesion by binding to the FimH lectin.

  • Cell Signaling: Influences cell signaling pathways that can alter gene expression and cellular metabolism.

  • Metabolic Interactions: Interacts with various enzymes and cofactors, participating in metabolic pathways that may affect cellular functions.

Synthesis and Preparation Methods

The synthesis of Benzyl alpha-D-mannopyranoside typically involves the reaction of mannose with benzyl alcohol under acidic conditions, often catalyzed by acids such as hydrochloric acid or sulfuric acid. The reaction proceeds through the formation of an intermediate, which then undergoes glycosidation to form the final product.

Synthetic Routes

  • Starting Material: Mannose or perbenzylated β-glucose.

  • Reaction Conditions: Acidic conditions using hydrochloric or sulfuric acid.

  • Purification Methods: Crystallization or chromatography techniques.

Scientific Research Applications

Benzyl alpha-D-mannopyranoside has a wide range of applications in scientific research:

  • Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycoconjugates.

  • Biology: Employed in the study of glycan structures and their roles in biological processes.

  • Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in boron neutron capture therapy for cancer treatment.

Comparison with Similar Compounds

CompoundStructure DifferenceBiological Activity
Methyl alpha-D-mannosideMethyl group instead of benzyl groupSimilar properties but less potent
Benzyl beta-D-mannopyranosideDifferent anomeric configurationVaries in reactivity
Benzyl alpha-D-glucopyranosideDerived from glucose instead of mannoseDifferent chemical properties

Benzyl alpha-D-mannopyranoside is unique due to its specific mannose-derived structure and the presence of a benzyl group, which imparts distinct chemical and biological characteristics.

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